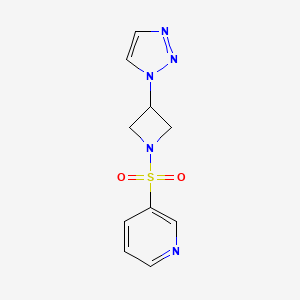
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a compound that features a triazole ring, an azetidine ring, and a pyridine ring
作用机制
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It’s known that 1,2,3-triazole derivatives can exhibit significant inhibition against a broad spectrum of targets .
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various targets, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives are resistant to metabolic degradation , which could impact their bioavailability.
Result of Action
1,2,3-triazole derivatives have been shown to exhibit various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature and ph .
生化分析
Biochemical Properties
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s 1,2,3-triazole ring is known for its strong dipole moment and hydrogen bonding ability, which allows it to form stable interactions with biomolecules . It has been observed to inhibit certain enzymes, such as sEH (soluble epoxide hydrolase), by fitting into the enzyme’s active site and blocking its activity . This inhibition can lead to significant changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the endothelial growth factor receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation and survival . By altering the activity of this pathway, this compound can impact cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring can form hydrogen bonds and dipole-dipole interactions with target proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, such as sEH, which plays a role in the metabolism of epoxides . Additionally, it can affect metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves the following steps:
-
Formation of the Triazole Ring: This reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
-
Sulfonylation: : The sulfonyl group can be introduced by reacting the azetidine-triazole intermediate with a sulfonyl chloride derivative under basic conditions. Common bases used in this reaction include triethylamine (TEA) or pyridine .
-
Pyridine Ring Introduction: : The final step involves the coupling of the sulfonylated azetidine-triazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives .
-
Reduction: : Reduction reactions can be performed on the azetidine ring, potentially leading to the formation of reduced azetidine derivatives .
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Substituted pyridine derivatives.
科学研究应用
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors .
-
Organic Synthesis: : The compound serves as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals .
-
Materials Science: : The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyridine: This compound features a triazole ring directly attached to a pyridine ring, similar to the target compound.
1-(1H-1,2,3-Triazol-1-yl)azetidine: This compound features a triazole ring attached to an azetidine ring, similar to the target compound.
Uniqueness
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is unique due to the presence of all three functional groups (triazole, azetidine, and pyridine) in a single molecule. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c16-18(17,10-2-1-3-11-6-10)14-7-9(8-14)15-5-4-12-13-15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHBGSMJICIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

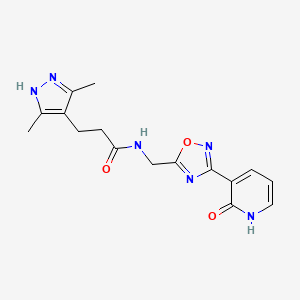
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2629392.png)
![benzyl 2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2629394.png)
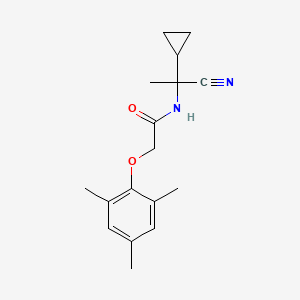

![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)
![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)
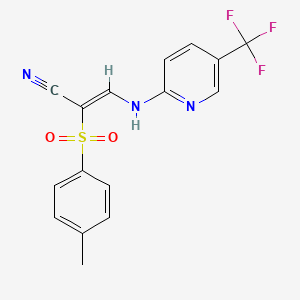
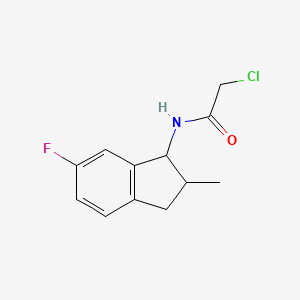
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B2629404.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
